2-[bis(1H-indol-3-yl)methyl]-6-ethoxyphenol
Overview
Description
2-[bis(1H-indol-3-yl)methyl]-6-ethoxyphenol is a complex organic compound featuring an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications .
Scientific Research Applications
2-[bis(1H-indol-3-yl)methyl]-6-ethoxyphenol has been extensively studied for its applications in various fields:
Preparation Methods
The synthesis of 2-[bis(1H-indol-3-yl)methyl]-6-ethoxyphenol typically involves the reaction of indole derivatives with appropriate phenolic compounds. One common method includes the use of a Friedel-Crafts alkylation reaction, where indole reacts with a phenolic compound in the presence of a Lewis acid catalyst such as aluminum chloride . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Mechanism of Action
The mechanism of action of 2-[bis(1H-indol-3-yl)methyl]-6-ethoxyphenol involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing cellular processes such as DNA synthesis, oxidative stress reduction, and inhibition of proinflammatory cytokines . These interactions contribute to its therapeutic effects in various biological systems .
Comparison with Similar Compounds
Similar compounds to 2-[bis(1H-indol-3-yl)methyl]-6-ethoxyphenol include other indole derivatives such as:
3,3’-Diindolylmethane: Known for its anticancer properties.
Indole-3-carbinol: Studied for its potential in cancer prevention and treatment.
Bis(indolyl)methanes: These compounds exhibit various biological activities, including antimicrobial and anticancer effects.
This compound stands out due to its unique structural features and the presence of an ethoxy group, which may enhance its biological activity and specificity .
Properties
IUPAC Name |
2-[bis(1H-indol-3-yl)methyl]-6-ethoxyphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-2-29-23-13-7-10-18(25(23)28)24(19-14-26-21-11-5-3-8-16(19)21)20-15-27-22-12-6-4-9-17(20)22/h3-15,24,26-28H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNBMJLWLLBRES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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